molecular formula C10H14N4O2 B11885344 2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11885344
M. Wt: 222.24 g/mol
InChI Key: KPNQROFUFYBDCI-UHFFFAOYSA-N
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Description

2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a morpholine ring with a pyrrolo[3,4-d]pyrimidine core, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrimidine derivative and an appropriate cyclizing agent.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a morpholine derivative reacts with the pyrrolo[3,4-d]pyrimidine core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrrolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Morpholine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolo[3,4-d]pyrimidine core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the core structure.

Scientific Research Applications

2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole Derivatives: These compounds share a similar core structure but differ in the attached functional groups.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar pyrimidine core but with different substituents.

Uniqueness

2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to its combination of a morpholine ring with a pyrrolo[3,4-d]pyrimidine core. This unique structure imparts specific chemical and biological properties that make it a valuable scaffold for drug development and other scientific research applications.

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

2-morpholin-4-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H14N4O2/c15-9-7-5-11-6-8(7)12-10(13-9)14-1-3-16-4-2-14/h11H,1-6H2,(H,12,13,15)

InChI Key

KPNQROFUFYBDCI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(CNC3)C(=O)N2

Origin of Product

United States

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